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Abstract
Obatoclax, also known as GX15-070, is a synthetic small-molecule inhibitor of the B-cell

lymphoma 2 (Bcl-2) family of proteins.[1] As a pan-Bcl-2 inhibitor, it targets multiple anti-

apoptotic members of this family, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b, thereby

inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview

of the chemical properties, structure, synthesis, and mechanism of action of Obatoclax. It

includes a compilation of quantitative data, detailed experimental protocols for key biological

assays, and visualizations of the signaling pathways modulated by this investigational

compound.

Chemical Properties and Structure
Obatoclax is an indole bipyrrole derivative with a complex aromatic structure. Its chemical and

physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of
Obatoclax
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Property Value Reference(s)

IUPAC Name

2-(2-((3,5-Dimethyl-1H-pyrrol-

2-yl)methylene)-3-methoxy-2H-

pyrrol-5-yl)-1H-indole

[1]

Synonyms GX15-070, GX015-070 [3]

CAS Number 803712-67-6 [1]

Chemical Formula C₂₀H₁₉N₃O [1]

Molar Mass 317.392 g/mol [1]

SMILES
Cc1cc(nc1C)C=C2C(=CC(=N2

)c3cc4ccccc4n3)OC
[1]

Table 2: Physicochemical Properties of Obatoclax
Mesylate

Property Value Reference(s)

CAS Number 803712-79-0 [1]

Chemical Formula C₂₁H₂₃N₃O₄S

Molar Mass 413.49 g/mol [4]

Synthesis of Obatoclax
A scalable, three-step synthesis for Obatoclax has been developed to support its clinical

development. The process begins with commercially available 4-methoxy-3-pyrrolin-2-one and

involves a haloformylation reaction, followed by a Suzuki cross-coupling reaction with an

indole-2-boronic acid derivative. The synthesis is completed by an acid-mediated condensation

with 2,4-dimethyl-1H-pyrrole. This efficient synthesis has enabled the production of kilogram

quantities of Obatoclax for clinical studies.

Mechanism of Action
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Obatoclax functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic

Bcl-2 family proteins.[5][6] This action prevents the sequestration of pro-apoptotic proteins like

Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane

permeabilization, and the initiation of the intrinsic apoptotic cascade.[6][7]

Binding Affinity for Bcl-2 Family Proteins
Obatoclax exhibits a broad binding profile across the anti-apoptotic Bcl-2 family members. The

reported inhibition constants (Ki) are summarized in Table 3.

Table 3: Binding Affinity (Ki) of Obatoclax for Anti-
Apoptotic Bcl-2 Family Proteins

Protein Inhibition Constant (Ki) Reference(s)

Bcl-2 ~1-7 µM [2][4]

Bcl-xL ~1-7 µM [2][4]

Mcl-1 ~1-7 µM [2][4]

Bcl-w ~1-7 µM [2][4]

A1 ~1-7 µM [2][4]

Bcl-b ~1-7 µM [2][4]

In Vitro Cytotoxicity
Obatoclax has demonstrated cytotoxic activity across a wide range of cancer cell lines. The

half-maximal inhibitory concentrations (IC50) for various cancer types are presented in Table 4.

Table 4: IC50 Values of Obatoclax in Various Cancer Cell
Lines
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Cell Line Cancer Type IC50 (µM)
Incubation
Time (h)

Reference(s)

MOLM13
Acute Myeloid

Leukemia
0.004–0.16 72 [2][5]

MV-4-11
Acute Myeloid

Leukemia
0.009–0.046 72 [2][5]

Kasumi 1
Acute Myeloid

Leukemia
0.008–0.845 72 [2][5]

OCI-AML3
Acute Myeloid

Leukemia
0.012–0.382 72 [2][5]

NB-10 Neuroblastoma < 1 24-48 [3]

SK-N-DZ Neuroblastoma < 1 24-48 [3]

IGR-N91 Neuroblastoma < 0.1 24-48 [3]

IGR-NB8 Neuroblastoma < 0.1 24-48 [3]

HuCCT-1
Cholangiocarcino

ma
~0.027 Not Specified [8]

KMCH
Cholangiocarcino

ma
Not Specified Not Specified [8]

BDEneu
Cholangiocarcino

ma
~0.2 Not Specified [8]

15 HMCLs
Multiple

Myeloma
0.246 (mean) Not Specified [9]

Signaling Pathways Modulated by Obatoclax
Obatoclax exerts its anti-cancer effects by modulating several key signaling pathways,

primarily the intrinsic apoptosis pathway. Additionally, it has been shown to influence the WNT/

β-catenin and p38 MAPK signaling pathways.

Intrinsic Apoptosis Pathway
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Obatoclax directly engages the intrinsic apoptotic pathway by inhibiting the anti-apoptotic Bcl-2

family proteins. This leads to the activation of Bax and Bak, resulting in the release of

cytochrome c from the mitochondria and subsequent caspase activation.
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Click to download full resolution via product page

Caption: Obatoclax induces apoptosis via the intrinsic pathway.

WNT/β-catenin Signaling Pathway
Obatoclax has been shown to suppress the WNT/β-catenin signaling pathway, which is often

hyperactive in cancers like colorectal carcinoma.[1][10] It can achieve this by inducing the

destabilization of β-catenin or by downregulating the transcription factor LEF1, depending on

the cellular context.[1]
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Caption: Obatoclax inhibits the WNT/β-catenin signaling pathway.
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p38 MAPK Signaling Pathway
In some cancer cell types, such as esophageal cancer, Obatoclax has been found to induce

G1/G0-phase cell cycle arrest through the activation of the p38 mitogen-activated protein

kinase (MAPK) signaling pathway, leading to the upregulation of the cell cycle inhibitor

p21(waf1/Cip1).
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Caption: Obatoclax induces cell cycle arrest via the p38/p21 pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

Obatoclax.
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Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic

effects of Obatoclax on cancer cell lines.[2][5]

Materials:

Cancer cell lines of interest

Complete cell culture medium

Obatoclax stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of Obatoclax in complete medium from a stock solution.

Remove the medium from the wells and add 100 µL of the Obatoclax dilutions (or vehicle

control) to the respective wells.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.
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Gently mix the contents of the wells to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)
This protocol outlines the detection of apoptosis induced by Obatoclax using flow cytometry.

Materials:

Cancer cell lines

Obatoclax

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed cells in appropriate culture vessels and treat with desired concentrations of Obatoclax
or vehicle control for the specified time.

Harvest the cells (including both adherent and floating cells) and wash them twice with cold

PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and

necrotic).

Bcl-2 Family Protein Binding Assay (Fluorescence
Polarization)
This protocol provides a general framework for a competitive fluorescence polarization (FP)

assay to measure the binding of Obatoclax to Bcl-2 family proteins.

Materials:

Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)

Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim)

Obatoclax

Assay buffer (e.g., phosphate buffer with a non-ionic detergent)

Black, low-volume 384-well plates

Fluorescence polarization plate reader

Procedure:

Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3

peptide in the assay buffer. The concentrations should be optimized to yield a stable and

significant polarization signal.

Prepare serial dilutions of Obatoclax in the assay buffer.

In a 384-well plate, add the protein-peptide mixture to each well.
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Add the Obatoclax dilutions or vehicle control to the wells.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g.,

30-60 minutes).

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission filters for the fluorophore.

Calculate the inhibition of binding at each Obatoclax concentration and determine the Ki

value by fitting the data to a competitive binding model.

Conclusion
Obatoclax is a potent, pan-Bcl-2 family inhibitor with a well-defined chemical structure and a

scalable synthetic route. Its mechanism of action, centered on the induction of intrinsic

apoptosis, is supported by its broad binding affinity for anti-apoptotic Bcl-2 proteins and its

demonstrated cytotoxicity in a multitude of cancer cell lines. Furthermore, its ability to modulate

other critical signaling pathways, such as WNT/β-catenin and p38 MAPK, highlights its

potential for broader therapeutic applications. The experimental protocols provided herein offer

a foundation for further investigation into the biological activities of Obatoclax and similar BH3

mimetics. This comprehensive technical guide serves as a valuable resource for researchers

and drug development professionals working to advance novel anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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